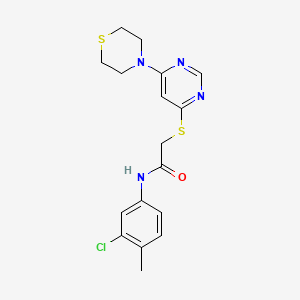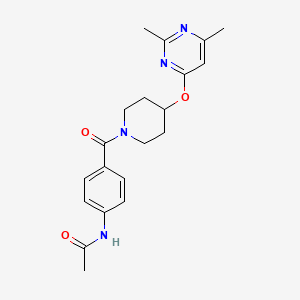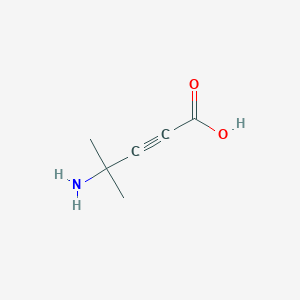![molecular formula C23H26N2O2 B2943587 5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850828-14-7](/img/structure/B2943587.png)
5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one”, there are related compounds that have been synthesized. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on derivatives of chromen-2-one, such as the synthesis of novel compounds with a benzylpiperazin-1-yl)propoxy group, has shown significant antibacterial and antifungal activity. These compounds were synthesized through reductive amination and characterized using various spectroscopic techniques. Their antimicrobial efficacy was comparable to standard treatments, as demonstrated in in vitro tests. Further, molecular docking studies with oxidoreductase proteins suggested a correlation between the compounds' structure and their inhibitory potency, providing insight into their mode of action (Mandala et al., 2013).
Telomerase Inhibition for Cancer Therapy
A series of chromen-4-one derivatives, including those similar to 5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one, have been investigated for their potential as telomerase inhibitors, a promising avenue for cancer treatment. One compound in particular exhibited high anticancer activity against various cell lines and was able to significantly reduce telomerase activity, which is often upregulated in cancer cells. This effect was attributed to the downregulation of dyskerin expression, a crucial component of the telomerase complex, highlighting the therapeutic potential of these compounds (Wang et al., 2018).
Synthesis and Catalysis
In the realm of synthetic chemistry, chromen-2-one derivatives have been utilized in the development of novel catalysts and synthetic methodologies. For instance, silica-bonded N-propylpiperazine sulfamic acid has been employed as a recyclable catalyst for synthesizing a variety of chromenopyrimidinone derivatives. This method offers advantages such as high yields, cleaner reactions, and straightforward procedures, expanding the toolkit available for chemical synthesis and highlighting the versatility of chromen-2-one frameworks (Ghashang et al., 2015).
Direcciones Futuras
The future directions for research on “5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in chromen-2-one derivatives in medicinal chemistry , this compound could be a valuable subject for future studies.
Propiedades
IUPAC Name |
5,7,8-trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16-13-17(2)22-19(14-21(26)27-23(22)18(16)3)15-24-9-11-25(12-10-24)20-7-5-4-6-8-20/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPOVBHJORHVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)
![1-[4-(3,4-Dimethoxyphenyl)-6-sulfanyl-1,3,5-triazin-2-yl]propan-2-one](/img/structure/B2943507.png)


![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2943517.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2943518.png)



![Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2943523.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2943524.png)
![2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2943525.png)
